N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,6-dimethoxybenzamide
Overview
Description
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBF-TMC and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of DBF-TMC is not fully understood. However, it has been suggested that DBF-TMC inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DBF-TMC may also inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis. Furthermore, DBF-TMC may scavenge free radicals by donating hydrogen atoms to neutralize the free radicals.
Biochemical and Physiological Effects:
DBF-TMC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes. DBF-TMC has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Furthermore, DBF-TMC has shown to scavenge free radicals and prevent oxidative stress.
Advantages and Limitations for Lab Experiments
DBF-TMC has several advantages for lab experiments. It can be synthesized with high purity, making it suitable for various applications. DBF-TMC has also shown to have low toxicity, making it safe for use in lab experiments. However, DBF-TMC has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, DBF-TMC may have limited solubility in some solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of DBF-TMC. One direction is to further elucidate its mechanism of action, particularly in cancer cells. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, further research is needed to optimize the synthesis method of DBF-TMC and to improve its solubility in various solvents. Overall, DBF-TMC has shown great potential in scientific research, and further studies may lead to the development of new treatments and therapies.
Scientific Research Applications
DBF-TMC has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. DBF-TMC has also been studied for its antimicrobial properties, as it has shown to inhibit the growth of various bacteria and fungi. Additionally, DBF-TMC has been studied for its antioxidant properties, as it has shown to scavenge free radicals and prevent oxidative stress.
properties
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)-2,6-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-26-17-8-5-9-18(27-2)20(17)21(25)24-22(29)23-13-10-11-15-14-6-3-4-7-16(14)28-19(15)12-13/h3-12H,1-2H3,(H2,23,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNHRMSUZGNEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.